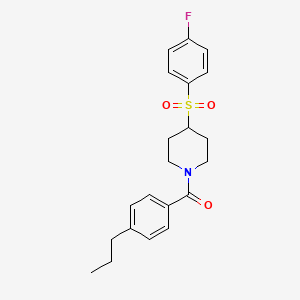

4-(4-FLUOROBENZENESULFONYL)-1-(4-PROPYLBENZOYL)PIPERIDINE

Description

4-(4-Fluorobenzenesulfonyl)-1-(4-propylbenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO3S/c1-2-3-16-4-6-17(7-5-16)21(24)23-14-12-20(13-15-23)27(25,26)19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUNTWPGCZAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-1-(4-propylbenzoyl)piperidine typically involves multi-step organic reactions. A common approach might include:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-propylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the propyl group.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: The fluorine atom in the benzenesulfonyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)-1-(4-propylbenzoyl)piperidine may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Use in the production of specialty chemicals or as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

4-(4-Fluorobenzenesulfonyl)piperidine: Lacks the benzoyl group, potentially altering its reactivity and applications.

1-(4-Propylbenzoyl)piperidine: Lacks the sulfonyl group, which may affect its solubility and biological activity.

4-(4-Methylbenzenesulfonyl)-1-(4-propylbenzoyl)piperidine: Similar structure but with a methyl group instead of fluorine, which could influence its chemical properties.

Uniqueness

The presence of both the 4-fluorobenzenesulfonyl and 4-propylbenzoyl groups in the piperidine ring makes this compound unique, potentially offering a distinct combination of chemical reactivity and biological activity.

Biological Activity

The compound 4-(4-Fluorobenzenesulfonyl)-1-(4-propylbenzoyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H22FNO3S

- Molecular Weight : 357.44 g/mol

- CAS Number : Not specified in the sources but can be derived from the structural formula.

The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and a propylbenzoyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often act as enzyme inhibitors or modulators. For instance, studies on related piperidine derivatives have shown their potential as tyrosinase inhibitors , which are crucial in regulating melanin production and may have implications in treating skin disorders such as melanoma .

Tyrosinase Inhibition

The inhibition of tyrosinase, an enzyme responsible for melanin synthesis, is significant for developing treatments for hyperpigmentation and melanoma. Compounds that inhibit this enzyme can reduce melanin production effectively. The IC50 values of related compounds have been reported, with some exhibiting potent inhibition at low micromolar concentrations .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of similar piperidine derivatives. For instance:

- Tyrosinase Inhibition : A series of derivatives were tested, showing varying degrees of inhibition with IC50 values ranging from 7.56 µM to 252 µM. The most active compound demonstrated a mixed-type inhibition mechanism .

- Cytotoxicity : The cytotoxic effects of piperidine derivatives were assessed against various cancer cell lines. Compounds exhibited selective toxicity, with some demonstrating significant activity against hepatic carcinoma cells .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing and evaluating the biological activity of several piperidine derivatives showed that modifications to the piperidine ring significantly affected their inhibitory potency against tyrosinase. The most promising derivative displayed an IC50 value of 7.56 µM, indicating strong potential for therapeutic applications in skin pigmentation disorders .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of piperidine derivatives revealed that certain modifications led to enhanced cytotoxicity against hepatic carcinoma cell lines. The study highlighted the importance of structural diversity in optimizing biological activity .

Table 1: Biological Activity Summary of Piperidine Derivatives

| Compound Name | IC50 (µM) | Activity Type | Target Enzyme/Cell Line |

|---|---|---|---|

| This compound | N/A | Potential Tyrosinase Inhibitor | Tyrosinase |

| Related Compound A | 7.56 | Tyrosinase Inhibitor | Melanoma Cell Line |

| Related Compound B | 252 | Tyrosinase Inhibitor | Melanoma Cell Line |

| Piperidine Derivative C | N/A | Cytotoxic | Hepatic Carcinoma Cell Line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.